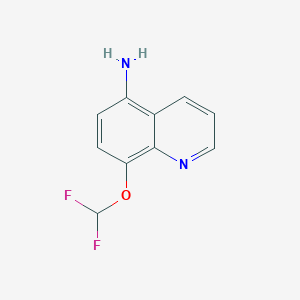

8-(Difluoromethoxy)quinolin-5-amine

Beschreibung

Significance of Quinolines as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. ontosight.airesearchgate.netnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of significant biological activities. nih.govscbt.com The versatility of the quinoline core allows it to serve as a foundational structure for developing drugs with diverse pharmacological properties, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral activities. nih.govamericanelements.com

The druggability and structural accessibility of the quinoline moiety make it a prime candidate for drug design and optimization. bldpharm.comwikipedia.org Its well-understood synthetic pathways allow for extensive modification and functionalization, enabling researchers to fine-tune the pharmacological profile of quinoline-based molecules to enhance potency and target specificity. bldpharm.comwikipedia.org Consequently, numerous quinoline derivatives have been successfully developed into marketed drugs, and many more are currently under clinical investigation for various therapeutic applications, particularly in oncology and infectious diseases. scbt.comnih.govbldpharm.comnih.gov The enduring prominence of this scaffold solidifies its central role in the ongoing quest for novel and more effective therapeutic agents. nih.govuni.lu

Role of Fluorinated Motifs in Modulating Biological Activity and Pharmacological Profiles in Organic Molecules

The introduction of fluorine atoms or fluorinated groups into organic molecules is a powerful and widely adopted strategy in modern drug discovery. researchgate.net The unique properties of fluorine, the most electronegative element, allow it to profoundly influence a molecule's physicochemical and biological characteristics. researchgate.net Judicious placement of fluorine can lead to enhanced metabolic stability due to the strength of the carbon-fluorine (C-F) bond, which is more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond. researchgate.netresearchgate.net

Fluorination also critically impacts a molecule's pharmacokinetic profile by modulating properties such as lipophilicity, membrane permeability, and bioavailability. researchgate.netnih.gov The incorporation of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's absorption and distribution. researchgate.net Furthermore, fluorine's electronic properties can enhance the binding affinity of a drug candidate to its biological target.

Research Context and Academic Relevance of 8-(Difluoromethoxy)quinolin-5-amine

The chemical compound this compound (CAS No. 1082893-09-1) emerges as a molecule of significant academic interest, positioned at the confluence of the privileged 8-aminoquinoline (B160924) scaffold and the advantageous properties of the difluoromethoxy group. bldpharm.comuni.lu While specific published research detailing the synthesis or application of this exact molecule is not extensively documented in publicly accessible literature, its relevance can be inferred from the well-established importance of its constituent parts.

The 8-aminoquinoline core is a famed pharmacophore, most notably forming the basis for crucial antimalarial drugs such as primaquine (B1584692) and tafenoquine. researchgate.net Derivatives of 8-aminoquinoline are actively investigated for a range of therapeutic applications, including neurodegenerative diseases and cancer, underscoring the scaffold's value in generating bioactive compounds. americanelements.comwikipedia.org The amino group at the 8-position serves as a key synthetic handle for further molecular elaboration. americanelements.com

Simultaneously, the difluoromethoxy group is known to impart desirable pharmacokinetic properties to drug molecules. Its incorporation is a modern strategy to enhance metabolic stability and modulate lipophilicity. Therefore, this compound represents a valuable and specialized building block for academic and industrial researchers. It provides a strategic starting point for the synthesis of novel, highly functionalized quinoline derivatives. The presence of both the 5-amino group and the 8-difluoromethoxy group offers multiple points for chemical modification, enabling the creation of new chemical libraries aimed at discovering next-generation therapeutic agents. The compound is available from various suppliers for research purposes, indicating its role as a key intermediate in the development of new pharmaceuticals. bldpharm.comnih.gov

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1082893-09-1 | uni.lu |

| Molecular Formula | C₁₀H₈F₂N₂O | bldpharm.comnih.gov |

| Molecular Weight | 210.18 g/mol | bldpharm.com |

| Structure | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(difluoromethoxy)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)6-2-1-5-14-9(6)8/h1-5,10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUAVMYTXAUCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082893-09-1 | |

| Record name | 8-(difluoromethoxy)quinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 8 Difluoromethoxy Quinolin 5 Amine and Its Derivatives

Influence of the Difluoromethoxy Group on Biological Activity and Pharmacological Efficacy

The introduction of fluorine-containing substituents is a widely employed strategy in drug design to modulate a molecule's physicochemical and biological properties. researchgate.net The difluoromethoxy group (-OCHF2) in the 8-position of the quinoline (B57606) ring is of particular interest as it can significantly influence the compound's efficacy through various mechanisms.

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The difluoromethyl group (CF2H) is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH3) groups. researchgate.nettandfonline.com Its utility stems from its unique electronic properties and its ability to act as a "lipophilic hydrogen bond donor". nih.govh1.co

Unlike the more common trifluoromethyl (-CF3) group, the difluoromethoxy moiety retains a hydrogen atom that can participate in hydrogen bonding, mimicking the donor capabilities of hydroxyl or thiol groups. researchgate.net However, it is significantly more lipophilic than a hydroxyl group. h1.co Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol or aniline (B41778), but not as strongly as a hydroxyl group. nih.govh1.co This dual characteristic allows it to potentially improve binding affinity to protein targets that have specific hydrogen bonding requirements within a more hydrophobic pocket.

The replacement of a methoxy group with a difluoromethoxy group is primarily a strategy to block oxidative metabolism, specifically O-demethylation, thereby enhancing the compound's metabolic stability. nih.gov While both groups can occupy a similar space, the electron-withdrawing nature of the fluorine atoms in the -OCHF2 group alters the electronic environment and can influence binding interactions differently than the electron-donating methoxy group.

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Capability | Typical Lipophilicity (cLogP contribution) | Metabolic Stability |

| Hydroxyl (-OH) | Donor & Acceptor | Low | Prone to oxidation/conjugation |

| Thiol (-SH) | Weak Donor | Moderate | Prone to oxidation |

| Methoxy (-OCH3) | Acceptor | Moderate | Prone to O-demethylation |

| Difluoromethoxy (-OCHF2) | Weak Donor & Acceptor | High | Resistant to O-demethylation |

The conformation of a drug molecule is critical for its interaction with a biological target. The introduction of fluorine can significantly alter the conformational preferences of a molecule. nih.gov The difluoromethoxy group can influence the orientation of the substituent relative to the quinoline ring. The rotation around the Ar-O bond in aryl-OCHF2 systems has specific energy barriers that can favor certain conformations. nih.gov

This conformational preference is governed by a combination of steric and stereoelectronic effects, including hyperconjugation. nih.gov For instance, the alignment of the C-F bonds relative to the aromatic ring can create a specific dipole moment and shape that may be more favorable for binding to a receptor's active site. In some cases, the presence of fluorine atoms can lead to a more rigid structure, pre-organizing the ligand into its bioactive conformation and reducing the entropic penalty upon binding. nih.gov The interplay between solvent polarity and intramolecular interactions can also influence these conformational preferences. nih.gov

The change in the partition coefficient (logP) upon substitution can be substantial. For example, replacing a hydroxyl group with a fluorine atom can lead to a wide range of changes in logP, from -0.74 to +1.70, depending on the specific molecular context. chemrxiv.org The difluoromethyl group is generally less lipophilic than the trifluoromethyl group. researchgate.net Experimental ∆logP values (comparing XCF2H to XCH3) have been shown to range from -0.1 to +0.4. nih.govh1.co This increase in lipophilicity can enhance membrane permeability and access to target sites, but excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.

A primary reason for incorporating the -OCHF2 group is to enhance metabolic stability. nih.gov Methoxy groups, particularly on aromatic rings, are susceptible to cytochrome P450-mediated O-demethylation. The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to this metabolic pathway, leading to a longer biological half-life and improved bioavailability. nih.govresearchgate.net

Table 2: Impact of Bioisosteric Replacement on Lipophilicity

| Parent Compound Moiety | Bioisosteric Replacement | General Effect on Lipophilicity (logP) | Reference |

| Ar-OH | Ar-F | Generally increases | chemrxiv.org |

| Ar-OCH3 | Ar-F | Variable, smaller increase than -OH replacement | chemrxiv.org |

| R-CH3 | R-CF2H | Generally increases (ΔlogP ≈ -0.1 to +0.4) | nih.gov |

| Ar-OCH3 | Ar-OCHF2 | Generally increases | nih.gov |

Role of the Amino Group at Position 5 in Ligand-Target Interactions

The amino group (-NH2) at the C-5 position of the quinoline ring is a critical determinant of the molecule's interaction with its biological targets. As a primary amine, this group can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the ligand in the binding site of a protein. drugbank.com

Systematic Exploration of Substituent Effects Across the Quinoline Ring System

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. nih.govrsc.org SAR studies often involve a systematic exploration of these effects to fine-tune the compound's properties.

Position 2 and 4: These positions are often modified to influence potency and selectivity. Substituents at C-4, such as morpholino or substituted phenyl groups, have been shown to provide better activity and solubility in certain series. nih.gov

Position 6 and 7: Halogen substitutions (e.g., -Cl, -F) at these positions are frequently used to improve metabolic stability rather than directly increasing activity. nih.gov For example, the introduction of a chloro-substituent has been shown to enhance the activity of some quinoline derivatives. rsc.org

Position 8: As discussed, this position is key for introducing groups like -OCHF2 that modulate pharmacokinetics and can participate in binding.

The electronic properties of the substituents play a significant role. Electron-donating groups can increase the basicity of the quinoline nitrogen, while electron-withdrawing groups decrease it, which can affect target interactions and cellular uptake. The cumulative effects of multiple substituents determine the final pharmacological profile of the molecule.

Table 3: General Substituent Effects on the Quinoline Ring

| Position on Quinoline Ring | Common Substituents | General Influence on Properties |

| 2 | Aryl, Alkyl, Heterocycles | Modulates potency and selectivity |

| 4 | Amino, Alkoxy, Morpholino, Aryl | Often critical for potency; influences solubility |

| 5 | Amino, Nitro | Key for hydrogen bonding and ionic interactions |

| 6 | Halogens (Cl, F), Methoxy | Modulates metabolic stability and electronics |

| 7 | Halogens (Cl, F), Methyl | Modulates metabolic stability and electronics |

| 8 | Hydroxy, Methoxy, OCHF2 | Influences chelation, pharmacokinetics, and binding |

Rational Design Principles for Optimizing Potency, Selectivity, and Drug-Like Properties

The development of quinoline-based therapeutic agents relies on rational design principles to iteratively improve lead compounds. mdpi.commanchester.ac.uk This process integrates SAR data with computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling. nih.gov

Key strategies include:

Target-Specific Modifications: Based on the known structure of the biological target, substituents are designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) and minimize steric clashes. nih.gov

Scaffold Hopping and Hybridization: Sometimes, the quinoline core is combined with other pharmacophores to create hybrid molecules with improved or novel activities. mdpi.com

Optimizing ADME Properties: Modifications are made specifically to improve drug-like properties. This includes blocking sites of metabolism (e.g., replacing -OCH3 with -OCHF2), modulating lipophilicity to balance solubility and permeability, and adjusting pKa to control ionization at physiological pH. manchester.ac.uknih.gov

Selectivity Enhancement: To minimize off-target effects, substituents are chosen that exploit subtle differences between the target protein and related proteins. For instance, modifying a side chain to fit uniquely into the target's binding pocket but not a closely related anti-target can dramatically improve selectivity. nih.gov

Through these rational design cycles, initial hits with moderate activity can be transformed into highly potent and selective drug candidates with favorable pharmacokinetic profiles suitable for further development. nih.gov

Pharmacological and Biological Research of 8 Difluoromethoxy Quinolin 5 Amine Analogs

Therapeutic Potential of Quinoline-Based Compounds

The quinoline (B57606) scaffold is a prominent structural motif in a vast array of pharmacologically active compounds. Its presence in numerous natural products and synthetic molecules has spurred extensive research into its therapeutic potential across various diseases. Quinoline derivatives have demonstrated a broad spectrum of biological activities, making them a cornerstone in the development of new therapeutic agents. researchgate.netbiointerfaceresearch.com

Antimicrobial and Antimalarial Activities, Including Resistance Mechanisms

Quinoline-based compounds have a long and successful history in combating infectious diseases, most notably malaria. biointerfaceresearch.com The quinoline ring is the core structure of well-known antimalarial drugs like quinine, chloroquine (B1663885), and mefloquine. biointerfaceresearch.comnih.gov These drugs are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole. nih.govcapes.gov.br Chloroquine, a dibasic compound, accumulates in the acidic environment of the parasite's vacuole, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death. nih.gov

However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have compromised the efficacy of many quinoline antimalarials. nih.gov Resistance to chloroquine is often associated with reduced drug accumulation within the parasite. nih.gov A homolog of P-glycoprotein in the parasite has been implicated in this process, potentially by actively pumping the drug out of its site of action. nih.gov To counter resistance, research has focused on modifying the quinoline structure. For instance, 4-aminoquinoline (B48711) derivatives with bi-aryl substitutions at the 7-position have shown potency against both chloroquine-sensitive and -resistant strains. biointerfaceresearch.com The presence of a chloro group at the 7-position of the quinoline ring has also been found to enhance anti-plasmodial activity. nih.gov

Beyond their antimalarial properties, quinoline derivatives also exhibit significant antibacterial activity. biointerfaceresearch.comnih.gov Fluoroquinolones, a major class of antibiotics, are a prime example. These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. researchgate.net

Anticancer Potential and Mechanisms of Action

The quinoline scaffold is a privileged structure in the design of anticancer agents, with several quinoline-based drugs, such as anlotinib (B1662124), bosutinib, and lenvatinib, already in clinical use. benthamdirect.comnih.govresearchgate.net These compounds exhibit potent activity against a variety of cancers, including those that have developed resistance to other chemotherapeutic agents. benthamdirect.comnih.gov

The anticancer mechanisms of quinoline derivatives are diverse and multifaceted. researchgate.netijmphs.com A primary mode of action for many of these compounds is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. researchgate.netijmphs.com By intercalating into DNA, these derivatives can disrupt these processes and induce apoptosis in cancer cells. ijmphs.com

Furthermore, quinoline-based compounds have been shown to target various other signaling pathways involved in cancer progression. These include:

Inhibition of Kinases: Many quinoline derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer. This includes Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and c-Src kinase. ijmphs.com For example, anlotinib is a potent inhibitor of VEGFR2 and VEGFR3. researchgate.net

Cell Cycle Arrest: Some quinoline compounds can induce cell cycle arrest, preventing cancer cells from proliferating. researchgate.net

Inhibition of Angiogenesis: By targeting pathways like the VEGFR signaling cascade, quinoline derivatives can inhibit the formation of new blood vessels that tumors need to grow and metastasize. researchgate.net

Induction of Apoptosis: Many quinoline-based anticancer agents trigger programmed cell death, or apoptosis, in cancer cells. researchgate.netresearchgate.net

| Compound Class | Mechanism of Action | Target | Reference |

|---|---|---|---|

| Quinoline-based Topoisomerase Inhibitors | DNA Intercalation, Enzyme Inhibition | Topoisomerase I/II | researchgate.netijmphs.com |

| Anlotinib | Kinase Inhibition | VEGFR2, VEGFR3 | researchgate.net |

| Quinoline-2-carboxamides | Kinase Inhibition | Pim-1 Kinase | ijmphs.com |

Anti-inflammatory, Antiviral, and Other Diverse Bioactivities

The therapeutic potential of quinoline derivatives extends beyond antimicrobial and anticancer applications. They have been shown to possess a wide range of other biological activities.

Anti-inflammatory Activity: Quinoline-based compounds have demonstrated significant anti-inflammatory properties. researchgate.netbiointerfaceresearch.comresearchgate.net A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the inflammatory response. biointerfaceresearch.com Some quinoline-2-carboxamide (B1208818) derivatives have shown potent dual inhibition of both COX and lipoxygenase (LOX) enzymes. biointerfaceresearch.com

Antiviral Activity: The quinoline scaffold is present in several antiviral agents. nih.govnih.gov These compounds have shown activity against a range of viruses, including Zika virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov For instance, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit Zika virus replication. nih.gov

Other Bioactivities: The versatility of the quinoline core has led to the discovery of numerous other pharmacological effects, including:

Antioxidant activity researchgate.net

Antituberculosis activity researchgate.net

Anthelmintic activity researchgate.net

Antipsychotic properties nih.gov

Cardiotonic effects nih.gov

Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the precise molecular mechanisms by which quinoline-based compounds exert their therapeutic effects is crucial for the rational design of more potent and selective drugs. Research in this area has focused on identifying specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Acetylcholinesterase, β-Secretase, α-Glucosidase, α-Amylase)

Quinoline derivatives have been shown to inhibit a wide variety of enzymes involved in different pathological processes.

DNA Gyrase and Topoisomerases: As previously mentioned, the inhibition of bacterial DNA gyrase is a key mechanism for the antibacterial action of fluoroquinolones. researchgate.net Similarly, the inhibition of human topoisomerases is a major mechanism for the anticancer activity of many quinoline compounds. ijmphs.com More recently, quinoline-based analogs have been identified as non-nucleoside inhibitors of DNA methyltransferases through DNA intercalation. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net Quinoline-1,3,4-oxadiazole and quinoline-triazole hybrids have been identified as potent inhibitors of α-glucosidase, with some compounds showing stronger activity than the reference drug acarbose. nih.govresearchgate.net Kinetic studies have revealed that these compounds often act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov Quinoline bearing proline derivatives have also shown significant α-amylase inhibitory activity. researchgate.net

| Enzyme | Therapeutic Area | Quinoline Derivative Class | Mode of Inhibition | Reference |

|---|---|---|---|---|

| DNA Gyrase | Antibacterial | Fluoroquinolones | - | researchgate.net |

| DNA Methyltransferase | Anticancer | Quinoline-based analogs | DNA Intercalation | nih.gov |

| α-Glucosidase | Antidiabetic | Quinoline-1,3,4-oxadiazole hybrids | Non-competitive | nih.gov |

| α-Amylase | Antidiabetic | Quinoline bearing proline analogs | - | researchgate.net |

Receptor Modulation and Agonist/Antagonist Activities (e.g., NMDA Receptors, Toll-like Receptors, Cannabinoid Receptor 2)

Quinoline derivatives can also exert their effects by modulating the activity of various cell surface and intracellular receptors.

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity and pain transmission. frontiersin.org Some imidazoline-2 receptor ligands with a quinoline-like structure have been shown to act as non-competitive antagonists of NMDA receptors, suggesting a potential mechanism for their analgesic properties. frontiersin.org

Toll-like Receptors (TLRs): TLRs are key components of the innate immune system. TLR7 and TLR8 recognize viral single-stranded RNA and synthetic imidazoquinoline derivatives like resiquimod. nih.gov These compounds act as agonists, stimulating an immune response, which has therapeutic implications for infectious diseases and cancer. nih.gov

Cannabinoid Receptor 2 (CB2): The CB2 receptor is primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory therapies. windows.netresearchgate.net While many cannabinoid receptor ligands are non-selective, synthetic compounds with selectivity for the CB2 receptor have been developed, some of which contain heterocyclic systems that can be related to the quinoline scaffold. researchgate.netnih.gov

Interactions with Nucleic Acids and Proteins

The quinoline scaffold is a fundamental structure in medicinal chemistry, and its derivatives have been shown to interact with various biological macromolecules, including nucleic acids and proteins. These interactions are often the basis for their observed biological activities.

Research into quinoline analogues has revealed specific binding mechanisms with DNA. For instance, novel antibiotic analogues of echinomycin, where one or both of the quinoxaline (B1680401) chromophores are replaced by quinoline rings, have been shown to remove and reverse the supercoiling of closed circular duplex DNA. nih.gov This action is characteristic of intercalating agents. Viscosity measurements indicated that these analogues cause a helix extension double that of ethidium, a hallmark of bifunctional intercalation. nih.gov The nature of the chromophore on the quinoline structure plays a significant role in the specificity of DNA binding. One analogue with a single quinoline ring (1QN) showed a preference for (G+C)-rich DNA, while an analogue with two quinoline rings (2QN) bound more tightly to E. coli DNA and showed a slight preference for poly(dA-dT) over poly(dG-dC). nih.gov This suggests that the chromophore moieties are actively involved in the selective recognition and binding to specific DNA sequences. nih.gov However, not all quinoline-related structures exhibit strong DNA binding. Synthetic derivatives of quinoxaline antibiotics, for example, showed varied interaction, with some binding weakly or not at all. nih.gov

In addition to nucleic acids, quinoline derivatives demonstrate significant interactions with various proteins, often as inhibitors of key enzymes. The neuroprotective potential of some quinoline derivatives has been linked to their ability to inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B) through molecular docking simulations. nih.gov In the realm of oncology, a neocryptolepine (B1663133) derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has been shown to exert its cytotoxic effects by inhibiting the expression of proteins in the PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, certain quinolone analogues have demonstrated potent inhibitory activity against bacterial enzymes. Analogues of BMS-284756, a des-F(6)-quinolone, showed activity against topoisomerase IV, comparable to that of ciprofloxacin (B1669076) and moxifloxacin. researchgate.net

Table 1: Interactions of Quinoline Analogs with Nucleic Acids and Proteins

| Compound/Analog Type | Target Molecule | Type of Interaction | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline analogs of Echinomycin | DNA | Bifunctional Intercalation | Unwinding of supercoiled DNA; chromophore determines sequence specificity. | nih.gov |

| Synthetic Quinoxaline derivatives | DNA | Binding | Some derivatives bind weakly or not at all. | nih.gov |

| Designed Quinoline derivatives | COMT, AChE, MAO-B | Inhibition | Predicted to act as inhibitors, suggesting neuroprotective potential. | nih.gov |

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | PI3K/AKT/mTOR pathway proteins | Inhibition | Exerts cytotoxic effects in colorectal cancer cells. | nih.gov |

Preclinical Research Findings and Efficacy Studies on Related Difluoromethoxylated Quinoline Derivatives

Preclinical studies on various quinoline derivatives, including those with difluoromethoxy substitutions, have demonstrated a wide range of therapeutic potential across different disease models. nih.gov The malleable structure of quinoline allows for chemical modifications that can enhance potency and efficacy. dtic.mil

In the field of oncology, quinoline derivatives are recognized for their potential to induce apoptosis and inhibit cell migration and angiogenesis. nih.gov A specific derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), was evaluated for its antitumor activity in colorectal cancer cell lines. The study found that MMNC inhibited the proliferation of HCT116 and Caco-2 cells, arrested the cell cycle at the G2/M phase, and induced apoptosis, marking it as a promising lead compound for anticancer drug development. nih.gov

Difluoromethoxylated quinolones have been specifically investigated for their antibacterial properties. A series of 7-[4-(Aminomethyl)-3-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its analogues were synthesized and evaluated for their in vitro antibacterial activity. researchgate.net These compounds are analogues of the fluoroquinolone antibiotic gemifloxacin. One of the most active quinolones, BMS-284756, was particularly effective against Streptococcus pneumoniae strains, including those with mutations in GyrA and ParC, with minimum inhibitory concentrations (MICs) of 0.03-0.125 mg/L. researchgate.net

Furthermore, the therapeutic potential of quinoline derivatives extends to other areas, such as hearing loss. Research suggests that these compounds can protect against noise-induced hearing loss by blocking the activation of NF-kB. dtic.mil The ability to screen these compounds in zebrafish models that mimic noise-induced damage helps to rapidly identify promising candidates for protecting against this condition in humans. dtic.mil

Table 2: Preclinical Efficacy of Related Quinoline Derivatives

| Derivative Class | Therapeutic Area | Mechanism/Target | Efficacy Finding | Reference |

|---|---|---|---|---|

| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Oncology (Colorectal Cancer) | Inhibition of PI3K/AKT/mTOR pathway | Inhibited cell proliferation, induced apoptosis in HCT116 and Caco-2 cells. | nih.gov |

| 8-difluoromethoxy quinolone analogs | Infectious Disease (Antibacterial) | Inhibition of bacterial topoisomerases | Potent activity against Gram-positive and -negative organisms, including resistant S. pneumoniae. | researchgate.net |

| General Quinoline derivatives | Otology (Hearing Loss) | Inhibition of NF-kB activation | Potential to protect against drug- and noise-induced hearing loss. | dtic.mil |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can provide valuable information about the distribution of electrons and the reactivity of a compound like 8-(difluoromethoxy)quinolin-5-amine. nih.govnih.govrsc.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. arabjchem.orgresearchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.orgscirp.org A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. rsc.org For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO across the molecule provides insight into potential sites for electrophilic and nucleophilic attack. arabjchem.org In many quinoline derivatives, the HOMO and LUMO are often delocalized over the quinoline ring system. arabjchem.org The presence of the electron-withdrawing difluoromethoxy group and the electron-donating amine group on the quinoline scaffold of this compound would be expected to significantly influence the energies and distributions of these frontier orbitals.

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater tendency to donate electrons. The amine group at position 5 is expected to increase the HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A lower LUMO energy indicates a greater tendency to accept electrons. The difluoromethoxy group at position 8 is expected to lower the LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. The combined electronic effects of the substituents likely result in a moderate gap, balancing reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules. The MEP map illustrates the charge distribution on the surface of a molecule, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons, while regions of positive potential (typically colored blue) are susceptible to nucleophilic attack and are associated with atomic nuclei.

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the difluoromethoxy group, indicating these as potential sites for hydrogen bond acceptance. The amine group at position 5 would also contribute to the electrostatic potential, influencing its interaction with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.govtubitak.gov.trresearchgate.netresearchgate.net It is widely used in drug design to predict how a small molecule, such as this compound, might bind to a specific protein target. nih.govtubitak.gov.trresearchgate.netresearchgate.net The results of docking studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. wisdomlib.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.comnih.govnih.govresearchgate.net MD simulations provide a more realistic representation of the biological environment and can be used to assess the stability of the binding pose predicted by docking. nih.govnih.govresearchgate.net For quinoline derivatives, molecular docking and MD simulations have been successfully used to identify potential inhibitors for a variety of protein targets. nih.govnih.govresearchgate.net

| Computational Technique | Description | Application to this compound |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Can be used to screen potential protein targets for this compound and to understand its binding mode. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Can be used to assess the stability of the docked complex and to study the dynamic interactions between the ligand and the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wisdomlib.orgnih.govbiointerfaceresearch.comresearchgate.netautorenwelt.de These models are developed by analyzing a set of compounds with known activities and identifying the physicochemical properties or structural features that are correlated with that activity. wisdomlib.orgnih.govbiointerfaceresearch.comresearchgate.netautorenwelt.de Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. wisdomlib.orgnih.govbiointerfaceresearch.comresearchgate.netautorenwelt.de

For quinoline derivatives, QSAR studies have been employed to develop models for predicting various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net A QSAR model for a series of quinoline compounds could help in predicting the potential biological activity of this compound and in designing more potent derivatives.

In Silico Screening and Virtual Library Design for Identification of Novel Bioactive Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. tandfonline.comnih.govtandfonline.comnih.govresearchgate.netbenthamdirect.comtandfonline.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. tandfonline.comnih.govnih.govtandfonline.com

Starting with the this compound scaffold, a virtual library of derivatives can be designed by introducing various substituents at different positions of the quinoline ring. This library can then be screened against a panel of biological targets to identify derivatives with improved binding affinity or other desirable properties.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.netmdpi.comucm.es A pharmacophore model can be generated from a set of active compounds and represents the 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.netmdpi.comucm.es

For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active quinoline derivatives. This model could then be used as a query to search for other compounds in a database that have a similar pharmacophoric pattern, potentially leading to the discovery of novel bioactive molecules. nih.govresearchgate.netmdpi.comucm.es The quinoline scaffold itself is often considered a privileged structure in drug discovery, meaning it is a molecular framework that is able to bind to multiple receptor types. nih.govnih.govfrontiersin.orgbenthamdirect.comresearchgate.net

Analytical Methodologies for Characterization and Quantification in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to the structural confirmation of novel chemical entities like 8-(Difluoromethoxy)quinolin-5-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups. mdpi.comyoutube.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. youtube.com For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the amine (-NH₂) protons, and the unique triplet signal characteristic of the difluoromethoxy (-OCHF₂) group due to coupling with the two fluorine atoms. ¹³C NMR would complement this by identifying all unique carbon atoms, including those in the quinoline rings and the carbon of the difluoromethoxy group. Further two-dimensional NMR experiments, such as COSY and HMBC, can definitively assign these signals and confirm the connectivity of the entire molecule. mdpi.commdpi.com

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₁₀H₈F₂N₂O). mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural insights. Predicted mass spectrometry data for the parent compound provides expected values for various adducts that may be observed during analysis. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.06775 |

| [M+Na]⁺ | 233.04969 |

| [M-H]⁻ | 209.05319 |

| [M+K]⁺ | 249.02363 |

This table is interactive. Data sourced from computational predictions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching for the primary amine group, C-F stretching from the difluoromethoxy group, C-O-C stretching of the ether linkage, and various C=C and C=N stretching vibrations associated with the quinoline aromatic system. researchgate.netnist.gov

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction impurities and for assessing its purity. noveltyjournals.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this class of compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of quinoline derivatives. nih.govresearchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is effective for separating the target compound from starting materials and byproducts. A UV detector is commonly used for quantification, as the quinoline core is strongly chromophoric.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable technique, particularly for assessing volatile impurities. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and polarity. The resulting mass spectrum for the eluted peak provides definitive identification. researchgate.net

Table 2: Typical Chromatographic Conditions for Quinoline Derivative Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | C18 (Octadecyl silica) | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment, Quantification nih.govresearchgate.net |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry | Identification, Purity |

This table is interactive and provides generalized conditions based on common methodologies for related compounds.

X-ray Crystallography for Precise Molecular Geometry Determination of Derivatives

For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous proof of structure and precise information about bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. researchgate.netnih.gov While specific crystallographic data for this compound is not publicly available, analysis of related quinoline derivatives demonstrates the power of this technique. researchgate.net The data obtained from such studies, including unit cell dimensions and space group symmetry, is considered the gold standard for molecular structure determination. nih.govnih.gov

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for Substituted Quinoline Derivatives

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 5-ethoxymethyl-8-hydroxyquinoline | Orthorhombic | Pbca | a = 7.9551 Å, b = 17.981 Å, c = 15.125 Å | researchgate.net |

| 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride | Monoclinic | P2₁/c | a = 6.9081 Å, b = 8.0577 Å, c = 17.1890 Å, β = 101.183° | nih.gov |

This interactive table presents examples of crystallographic data for structurally related quinoline compounds to illustrate the type of information obtained.

Bioanalytical Methods for In Vitro and In Vivo Studies (e.g., Enzyme Assays, Cell-Based Assays)

To investigate the biological activity of this compound and its derivatives, a variety of bioanalytical methods are employed. These assays are crucial for determining the compound's mechanism of action and its potential therapeutic effects in a controlled laboratory setting.

Enzyme Assays are used to determine if a compound can inhibit or activate a specific enzyme. Quinoline-based compounds have been evaluated for their effects on a wide range of enzymes. nih.gov For instance, derivatives have been tested as inhibitors of DNA methyltransferases (DNMTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the calculation of inhibitory constants such as the IC₅₀ value.

Cell-Based Assays are critical for understanding how a compound affects living cells. These in vitro studies often involve treating cultured human or animal cells with the compound and measuring various outcomes. For quinoline derivatives, common assays include:

Cytotoxicity and Antiproliferative Assays: These measure the ability of a compound to kill cancer cells or inhibit their growth. Cell lines such as A549 (non-small cell lung carcinoma) and HeLaS3 (cervical cancer) have been used to test related compounds. nih.govbiorxiv.org Cell viability is often measured using reagents like MTT or CellTiter-Glo.

Cytoprotection Assays: In models of diseases like neurodegeneration, compounds can be tested for their ability to protect cells from oxidative stress or other insults. nih.gov

Mechanism of Action Studies: Cell-based assays can also elucidate how a compound works, for example, by measuring the induction of apoptosis (programmed cell death) or the generation of reactive oxygen species (ROS). nih.gov

Table 4: Examples of Bioanalytical Assays Used for Quinoline Derivatives

| Assay Type | Target/Model | Purpose | Example Finding | Reference |

|---|---|---|---|---|

| Enzyme Inhibition Assay | Human DNMT1 | To measure inhibition of DNA methylation | Certain quinoline analogs show low micromolar inhibitory effects. | nih.govbiorxiv.org |

| Enzyme Inhibition Assay | NQO1 | To assess inhibition of the NQO1 enzyme | Amino-quinoline-5,8-diones display competitive NQO1 inhibitory effects. | nih.gov |

| Cell-Based Assay | A549 Cancer Cells | To evaluate antiproliferative activity | A quinoline derivative reduced A549 cell growth. | biorxiv.org |

| Cell-Based Assay | 661W Photoreceptor Cells | To assess protection against oxidative stress | Selected 8-aminoquinoline (B160924) derivatives showed cytoprotective effects against H₂O₂-induced damage. | nih.gov |

This interactive table summarizes various bioanalytical methods applied to the broader class of quinoline compounds.

Future Directions and Emerging Research Avenues

Development of Multi-Target and Hybrid Ligands Based on the Quinoline (B57606) Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases. This has led to a growing interest in the development of multi-target ligands, compounds designed to interact with multiple biological targets simultaneously. nih.govnih.gov The quinoline scaffold is well-suited for this approach, offering a versatile platform for designing hybrid molecules that combine the pharmacophoric features of different bioactive agents. nih.govnih.gov

Key Research Findings:

Quinoline-Chalcone Hybrids: Researchers have explored the synthesis of quinoline-chalcone hybrids as potential multi-target anticancer agents. nih.gov

Quinoline-Steroid Hybrids: Novel hybrid compounds combining quinoline and cholesterol scaffolds have demonstrated the ability to inhibit and reverse protein aggregation, a process implicated in neurodegenerative diseases like Alzheimer's. acs.org

Quinolone Hybrids for Antibacterial Activity: The combination of a quinolone moiety with other antibacterial pharmacophores is a promising strategy to overcome drug resistance in bacteria. nih.govnih.gov These hybrids can act on different bacterial targets, reducing the likelihood of resistance development. nih.gov

Multi-target Agents for Neurodegenerative Diseases: A significant number of studies have focused on developing quinoline derivatives as multi-target compounds for neurodegenerative conditions, particularly Alzheimer's disease. nih.gov

In Silico Design of Multi-Targeted Inhibitors: Computational approaches, including molecular docking and dynamics simulations, are being used to design and optimize quinoline-based derivatives as multi-targeted inhibitors for cancer therapy. nih.gov These studies have identified promising candidates that can interact with multiple targets like topoisomerase I and bromodomain-containing protein 4. nih.gov

Interactive Table: Examples of Multi-Target Quinoline-Based Ligands

| Hybrid Type | Therapeutic Target(s) | Potential Application |

| Quinoline-Chalcone | Multiple cancer-related pathways | Anticancer |

| Quinoline-Steroid | Protein aggregation | Neurodegenerative diseases |

| Quinolone-Antibacterial Pharmacophore | Multiple bacterial targets | Antibacterial (drug-resistant strains) |

| Quinoline Derivatives | Multiple targets in Alzheimer's | Neurodegenerative diseases |

| Quinoline-O-Carbamate | Acetylcholinesterase/Butyrylcholinesterase, Inflammation | Alzheimer's disease |

Application of Advanced Synthetic Technologies

The synthesis of quinoline derivatives is continuously evolving with the adoption of advanced technologies that offer greater efficiency, safety, and scalability.

Key Technologies and Findings:

Continuous Flow Chemistry: This technology enables the safe and scalable synthesis of quinolines. acs.orgucd.ie Continuous flow processes, such as the photochemical synthesis of 3-cyanoquinolines and a tandem photoisomerization-cyclization process, allow for rapid optimization and high throughput. acs.orgucd.ieresearchgate.netthieme-connect.de These methods can be telescoped with other reactions, like hydrogenation, to produce a variety of quinoline and tetrahydroquinoline products. ucd.ieresearchgate.net

Photocatalysis: Photocatalytic methods provide a green and efficient route to quinoline synthesis. acs.org Dual-catalyst systems, employing a photocatalyst and a proton reduction cocatalyst, can synthesize quinolines from anilines and aldehydes under mild conditions without the need for sacrificial oxidants, producing hydrogen gas as a byproduct. acs.orgacs.org

Stereoselective Synthesis: The development of methods for the stereocontrolled synthesis of quinoline derivatives is crucial for producing compounds with specific biological activities. Photochemical dearomative cycloadditions of quinolines and alkenes have been shown to generate sterically congested and highly substituted products with high diastereoselectivity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Quinoline Derivative Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov These computational tools are being increasingly applied to the design of quinoline derivatives.

Key Applications and Findings:

Generative AI for Scaffold Generation: Generative adversarial networks (GANs), such as MedGAN, have been successfully used to generate novel quinoline-scaffold molecules. azoai.com These models can produce a significant number of valid and unique molecular structures that adhere to drug-likeness criteria. azoai.com

Predictive Modeling: Machine learning models can predict the reactive sites of quinoline derivatives for chemical reactions with high accuracy. researchgate.net This aids in planning synthetic routes and understanding reaction mechanisms.

Virtual Screening and Property Prediction: AI algorithms can screen vast virtual libraries of quinoline derivatives to identify potential bioactive molecules and predict their pharmacokinetic and toxicity profiles. mdpi.com This significantly reduces the time and cost associated with experimental screening. quibim.com

Accelerating Drug Discovery: By analyzing complex datasets and identifying hidden patterns, AI can help identify novel drug targets and design new chemical entities with desired biological activities, including those based on the quinoline scaffold. mdpi.comquibim.com

Exploration of Novel Therapeutic Applications Beyond Established Areas

While quinolines are well-established as antimalarial, antibacterial, and anticancer agents, ongoing research is uncovering their potential in a wider range of therapeutic areas. benthamdirect.comnih.govrsc.org The broad spectrum of biological activities exhibited by quinoline derivatives suggests that their therapeutic potential is far from fully realized. nih.govontosight.ai

Emerging Therapeutic Areas:

Antiviral: Quinoline and its derivatives have shown promise as antiviral agents, with activity against viruses such as Zika, Dengue, and SARS-CoV-2. benthamdirect.comnih.govnih.gov They can inhibit viral entry into host cells and block replication. nih.gov

Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties. nih.gov

Antiparasitic: Beyond malaria, quinoline compounds are being investigated for their activity against other parasites like Leishmania. benthamdirect.comnih.gov

Neuroprotective: The potential of quinoline derivatives in treating neurodegenerative diseases is a growing area of research. nih.gov

Cardiotonic: Some quinoline derivatives have shown cardiotonic activities. orientjchem.org

Insecticidal: Novel quinoline derivatives have been synthesized and shown to have significant larvicidal and pupicidal properties against mosquito vectors of malaria and dengue. nih.gov

Investigation of Organofluorine Chemistry Innovations for Enhanced Bioactivity

The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance their biological properties. nih.govalfa-chemistry.com This approach, known as organofluorine chemistry, is being increasingly applied to the quinoline scaffold to improve bioactivity. tandfonline.com

Impact of Fluorination:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug, leading to a longer duration of action. nih.govnih.gov

Increased Lipophilicity: Fluorination can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its biological target. alfa-chemistry.comnumberanalytics.com

Altered Physicochemical Properties: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its target protein. nih.gov

Prevalence in Approved Drugs: A significant percentage of commercially available pharmaceuticals are organofluorine compounds, highlighting the success of this strategy in drug development. nih.govalfa-chemistry.comtandfonline.comnih.gov

The continued exploration of novel fluorination methods and the synthesis of new fluorinated quinoline building blocks will undoubtedly lead to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles. tandfonline.com

Q & A

Basic: What synthetic strategies are recommended for preparing 8-(Difluoromethoxy)quinolin-5-amine?

Answer:

The synthesis typically involves functionalizing a quinoline core. A plausible route includes:

Quinoline functionalization : Introduce the difluoromethoxy group at position 8 via nucleophilic aromatic substitution (NAS) under controlled conditions, leveraging electron-withdrawing substituents to activate the ring.

Amine introduction : Install the amine group at position 5 using catalytic amination or cross-coupling reactions (e.g., Buchwald-Hartwig with a palladium catalyst).

Purification : Employ column chromatography or recrystallization to isolate the product, validated by spectroscopic methods.

For analogous syntheses, refer to strategies for 5-substituted 8-quinolinol derivatives in and substituted isoindoloquinoxaline amines in .

Basic: How can the crystal structure of this compound be determined?

Answer:

Use X-ray crystallography :

Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).

Data collection : Diffractometer measurements at low temperature (e.g., 100 K) to reduce thermal motion.

Refinement : Apply SHELXL ( ) for structure solution, incorporating anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor convergence (<5%) .

Advanced: How to design molecular docking studies to investigate binding interactions of this compound with target proteins?

Answer:

Protein preparation : Retrieve the target protein structure (e.g., from PDB), remove water molecules, and add polar hydrogens.

Ligand preparation : Optimize the 3D structure of this compound using force fields (e.g., MMFF94).

Docking workflow : Use AutoDock Vina ( ) with a grid box centered on the active site. Adjust exhaustiveness (≥8) for thorough sampling.

Validation : Compare results with known ligands and analyze binding poses using PyMOL or Chimera. Address discrepancies by re-evaluating protonation states or solvent effects .

Advanced: How to resolve contradictions in substituent effects on biological activity (e.g., amine vs. nitro groups)?

Answer:

Structural analogs : Synthesize and test derivatives with varying substituents (e.g., nitro, alkyl) at position 2.

Computational analysis : Perform DFT calculations to compare electronic properties (e.g., electron-withdrawing vs. donating effects) using Gaussian or ORCA.

Mechanistic insights : Refer to , where nitro groups enhance electrophilic reactivity in quinoline derivatives, contrasting with amine groups that may hinder protein binding due to steric or electronic factors .

Basic: Which spectroscopic methods validate the structure of this compound?

Answer:

NMR : Analyze and NMR spectra for characteristic signals (e.g., quinoline protons at δ 8.5–9.0 ppm, amine protons at δ 5.0–6.0 ppm). Compare with data for similar compounds ().

Mass spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z 255.1 (CHFNO).

IR spectroscopy : Identify NH stretching (~3400 cm) and C-F vibrations (~1200 cm) .

Advanced: How to address discrepancies between computational binding predictions and experimental affinity assays?

Answer:

Force field calibration : Test alternative scoring functions (e.g., MM/GBSA in AMBER) to improve accuracy.

Solvent effects : Include explicit water molecules or use Poisson-Boltzmann surface area (PBSA) calculations.

Dynamic behavior : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.

Experimental validation : Re-run assays under controlled conditions (e.g., temperature, ionic strength) to rule out artifacts .

Basic: What safety protocols are critical when handling this compound?

Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use a fume hood for synthesis and purification.

Waste disposal : Follow institutional guidelines for halogenated organic waste.

Documentation : Review safety data sheets (SDS) for analogous compounds () and conduct a risk assessment before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.